2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide
Description
2-({1-[(2-Methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a nitroheterocyclic derivative featuring a 1,2-disubstituted imidazole core. The compound is characterized by a sulfanyl group at position 2 of the imidazole ring, a 2-methoxyphenylmethyl substituent at position 1, and an acetamide-linked 4-nitrophenyl group (Fig. 1). This structure places it within the broader class of 5-nitroimidazole analogs, which are historically significant for their antimicrobial and antiparasitic activities .
The 2-methoxyphenylmethyl group may influence lipophilicity and pharmacokinetic profiles, as methoxy substituents are known to modulate membrane permeability .
Properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-17-5-3-2-4-14(17)12-22-11-10-20-19(22)28-13-18(24)21-15-6-8-16(9-7-15)23(25)26/h2-11H,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCVMFLUWLBOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This intermediate can then be further reacted with other reagents to introduce the imidazole and nitrophenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents and bases like potassium carbonate (K2CO3) are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole and phenyl derivatives.
Scientific Research Applications
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial cell division by targeting key functional proteins involved in the process .
Comparison with Similar Compounds
Key Observations :
- Nitro vs. Methoxy Groups : The nitro group in the target compound and its 4-nitrophenyl analog (Table, Row 5) likely confer stronger antiparasitic activity compared to methoxy-substituted analogs (Row 2), as nitroheterocycles are pro-drugs activated under anaerobic conditions .
- Sulfanyl vs. Sulfonyl : Sulfonyl-containing derivatives (Row 4) exhibit enhanced antibacterial potency against C. difficile due to increased electrophilicity, but the sulfanyl group in the target compound may reduce mutagenicity risks associated with nitroimidazoles .
Crystallographic and Computational Insights
Structural analogs (e.g., ’s N-(4-methoxyphenyl)acetamide) reveal hydrogen-bonding networks between acetamide NH and sulfanyl/sulfonyl groups, stabilizing crystal packing . Computational modeling (e.g., ’s imidazole-acetamide conformers) suggests that substituents like 4-nitro alter electron density distribution, affecting binding to targets like nitroreductases .
Biological Activity
The compound 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Structure
The compound features a unique combination of functional groups, including an imidazole ring, a methoxyphenyl group, and a nitrophenyl acetamide moiety. Its IUPAC name is:
This compound
Molecular Formula
The molecular formula is with a molecular weight of approximately 372.45 g/mol.
Structure Visualization
| Component | Description |
|---|---|
| Imidazole Ring | A five-membered ring containing nitrogen |
| Methoxyphenyl Group | A phenyl ring substituted with a methoxy group |
| Nitro Group | A nitro group attached to the phenyl ring |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its capacity to coordinate with metal ions, potentially inhibiting enzyme activity. The presence of the methoxyphenyl and nitrophenyl groups may enhance binding affinity and selectivity, contributing to its biological effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cell lines.
Case Studies
- Xia et al. (2022) reported that imidazole derivatives demonstrated IC50 values ranging from 4.2 µM to 49.85 µM against various cancer cell lines, indicating potent growth inhibition.
- Fan et al. highlighted that certain derivatives induced autophagy in A549 cell lines without triggering apoptosis, showcasing a unique mechanism of action.
Antimicrobial Activity
Compounds containing imidazole rings have been explored for their antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Research Findings
- Thiazole Derivatives : A study indicated that thiazole-bearing compounds exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin.
- Imidazole Compounds : Various studies have reported promising antibacterial effects against Gram-positive and Gram-negative bacteria.
Other Biological Activities
In addition to anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. The modulation of inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.
Summary of Biological Activities
| Activity Type | IC50 Values (µM) | Reference |
|---|---|---|
| Anticancer | 4.2 - 49.85 | Xia et al., 2022 |
| Antimicrobial | Varies | MDPI Publications |
| Anti-inflammatory | Not yet quantified | Ongoing Research |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
